3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrolidine ring, a common nitrogen heterocycle used widely in medicinal chemistry . It also includes a 2-methylpyrimidin-4-yl group and a thiophen-2-ylmethyl group. These groups are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Synthesis and Structural Analysis
- Research has shown interest in the synthesis of related heterocyclic compounds, exploring their structural characteristics and reactivity. For example, studies have detailed the synthesis of pyridine, pyrimidine, and thiazolo derivatives, highlighting the versatility of related chemical frameworks in generating biologically active molecules (Ji, 2006).
Biological Activity and Applications
- Several studies have been conducted to explore the biological activities of compounds with structural similarities, including their potential as antimicrobial agents. For instance, new thio-substituted ethyl nicotinate derivatives were synthesized and screened for antimicrobial activities, showcasing the potential of such compounds in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Potential Antiviral and Antitumor Properties
- The compound's structural framework suggests potential antiviral and antitumor applications. For example, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating the importance of the scaffold in medicinal chemistry (Wang et al., 2011).
Catalysis and Chemical Transformations
- Research on related compounds has also delved into their use as catalysts for chemical transformations. For example, nanoparticles of manganese oxides were used to catalyze the synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting the role of such compounds in facilitating eco-friendly and economical chemical processes (Shehab & El-Shwiniy, 2018).
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-16-6-4-14(18-11)21-12-5-7-19(10-12)15(20)17-9-13-3-2-8-22-13/h2-4,6,8,12H,5,7,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSCELIHHIXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.